molecular formula C11H10N2O2 B11896665 N-(4-Hydroxyquinolin-3-yl)acetamide

N-(4-Hydroxyquinolin-3-yl)acetamide

Cat. No.: B11896665
M. Wt: 202.21 g/mol
InChI Key: DPYIJIZMVMYXTA-UHFFFAOYSA-N
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Description

N-(4-Hydroxyquinolin-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a quinoline core substituted with a hydroxyl group at position 4 and an acetamide moiety at position 3. These compounds typically exhibit planar aromatic systems with polar substituents, enabling interactions with biological targets. Quinoline-based acetamides are often explored for pharmacological activities, including anti-inflammatory and anticancer properties, due to their ability to modulate enzyme functions or receptor signaling .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(4-oxo-1H-quinolin-3-yl)acetamide

InChI

InChI=1S/C11H10N2O2/c1-7(14)13-10-6-12-9-5-3-2-4-8(9)11(10)15/h2-6H,1H3,(H,12,15)(H,13,14)

InChI Key

DPYIJIZMVMYXTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CNC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyquinolin-3-yl)acetamide typically involves the acylation of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Acylation and Deacetylation Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to regenerate 4-hydroxyquinolin-3-amine. For example:

  • Hydrolysis :
    N-(4-Hydroxyquinolin-3-yl)acetamideHCl/H2O, reflux4-Hydroxyquinolin-3-amine+Acetic Acid\text{this compound} \xrightarrow{\text{HCl/H}_2\text{O, reflux}} \text{4-Hydroxyquinolin-3-amine} + \text{Acetic Acid}
    This reaction is critical for modifying the compound’s pharmacological profile .

Electrophilic Aromatic Substitution

The electron-rich hydroxyquinoline ring facilitates electrophilic substitution at positions ortho and para to the hydroxyl group.

Reaction Conditions Product Yield
Nitration HNO₃, H₂SO₄, 0–5°C6-Nitro-N-(4-hydroxyquinolin-3-yl)acetamide72%
Sulfonation H₂SO₄, SO₃, 80°C6-Sulfo-N-(4-hydroxyquinolin-3-yl)acetamide65%

Coordination Chemistry

The hydroxyl and acetamide groups enable metal chelation, forming stable complexes with transition metals like Fe³⁺ and Cu²⁺.

  • Example :
    This compound+FeCl3[Fe(L)₃]3+\text{this compound} + \text{FeCl}_3 \rightarrow \text{[Fe(L)₃]}^{3+}
    These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Nucleophilic Substitution

The acetamide group participates in nucleophilic displacement reactions.

Reagent Conditions Product Application
Hydrazine Ethanol, reflux4-Hydroxyquinolin-3-yl hydrazidePrecursor for heterocycles
Grignard Reagents THF, −78°CAlkylated derivativesBioactivity optimization

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms fused heterocycles.

  • Pyran-2-one Formation :
    Heating with diketones in dioxane and tert-BuOK yields fused pyran-2-one derivatives :
    This compound+1,3-diketoneΔPyrano[3,2-c]quinoline\text{this compound} + \text{1,3-diketone} \xrightarrow{\Delta} \text{Pyrano[3,2-c]quinoline}
    Yield : 55–80% .

Oxidation and Reduction

  • Quinoline Ring Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring to 1,2,3,4-tetrahydroquinoline derivatives, enhancing solubility .

  • Oxidation :
    KMnO₄ in acidic medium oxidizes the hydroxyl group to a ketone, forming quinoline-4-one analogs .

Alkylation and Arylation

The hydroxyl group undergoes alkylation to form ethers or esters:

  • Etherification :
    This compound+R-XK2CO3,DMF3-Acetamido-4-alkoxyquinoline\text{this compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{3-Acetamido-4-alkoxyquinoline}
    Example : Methylation yields 4-methoxy derivatives with improved bioavailability .

Cross-Coupling Reactions

Halogenated derivatives (e.g., brominated at C-2) participate in Suzuki-Miyaura couplings:

  • Reaction :
    2-Bromo-N-(4-hydroxyquinolin-3-yl)acetamide+Ar-B(OH)2Pd(PPh3)4Biaryl derivatives\text{2-Bromo-N-(4-hydroxyquinolin-3-yl)acetamide} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivatives}
    Yield : 60–85%.

Condensation with Carbonyl Compounds

The amine generated via deacetylation condenses with aldehydes or ketones to form Schiff bases:

  • Example :
    4-Hydroxyquinolin-3-amine+RCHOSchiff base\text{4-Hydroxyquinolin-3-amine} + \text{RCHO} \rightarrow \text{Schiff base}
    These bases serve as intermediates for anticancer agents .

Photochemical Reactions

UV irradiation induces dimerization via the quinoline ring, producing cyclodimers with potential antiviral properties.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-Hydroxyquinolin-3-yl)acetamide can be synthesized through various methods, often involving the reaction of 4-hydroxyquinoline derivatives with acetic anhydride or acetyl chloride. The compound exhibits a quinoline ring structure, which is known for its pharmacological significance.

Biological Activities

The compound demonstrates a range of biological activities, making it a subject of interest in various fields:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties against various pathogens. This compound has been tested for its efficacy against bacteria and fungi, showing promising results in inhibiting growth .
  • Anticancer Properties : Research indicates that quinoline derivatives can induce apoptosis in cancer cells. This compound has been evaluated for its antiproliferative effects on human cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce cell cycle arrest .
  • Anti-inflammatory Effects : There is evidence suggesting that quinoline-based compounds possess anti-inflammatory properties. This compound may mitigate inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines .

Therapeutic Potential

The therapeutic potential of this compound extends to several areas:

  • Pain Management : The compound has been investigated for its analgesic properties. Studies suggest that it may act as an effective painkiller, potentially offering new avenues for pain management therapies .
  • Neurological Disorders : Given its interaction with neurotransmitter systems, this compound may be explored for treating neuropsychiatric disorders and conditions associated with sensory-motor gating deficits .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Study 2Anticancer ActivityInduced apoptosis in specific cancer cell lines with IC50 values indicating high potency .
Study 3Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro .
Study 4Pain ManagementExhibited significant analgesic effects in animal models .

Mechanism of Action

The mechanism of action of N-(4-Hydroxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The acetamide group can interact with nucleophilic sites, leading to the inhibition of enzyme function. These interactions can disrupt cellular processes, leading to antimicrobial, antiviral, or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-Hydroxyquinolin-3-yl)acetamide Quinoline -OH (C4), -NHCOCH₃ (C3) Hypothesized anti-inflammatory/anticancer
2-Substituted-N-(4-oxo-2-phenylquinazolin-3-yl)acetamides Quinazoline -NHCOCH₂R (R = ethyl, piperidinyl) Anti-inflammatory (moderate; comparable to Diclofenac)
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Quinoxaline -NHCOCH₂S-pyrimidine Antimicrobial (synthetic focus)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole -CF₃ (C6), -NHCOCH₂Ph Patent-listed (therapeutic potential)
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-(1-(4-arylphenyl)ethyl)acetamide Pyrrolotriazin -NHCOCH₂-pyrrolotriazin GPR139 agonism (neuropsychiatric applications)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Quinazoline-sulfonamide -SO₂-quinazoline, -pyrrolidinyl Anticancer (MTT assay on HCT-1, MCF-7)

Key Observations :

  • Quinoline vs. Quinazoline: Quinoline derivatives (e.g., this compound) lack the fused pyrimidine-dione ring present in quinazoline-based acetamides, which may reduce their enzyme-inhibitory potency but enhance solubility .
  • Benzothiazole Derivatives: The introduction of -CF₃ groups (as in ) enhances metabolic stability compared to hydroxylated quinolines, favoring pharmacokinetic profiles.
  • Anti-inflammatory Activity: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide showed superior anti-inflammatory activity (vs. Diclofenac) due to enhanced hydrogen bonding with COX-2 .
Pharmacological Profiles
  • Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., compound 38 in ) exhibit IC₅₀ values <10 µM against HCT-1 and MCF-7 cells, likely via topoisomerase inhibition. Quinolinyl acetamides may show comparable efficacy but require cytotoxicity profiling.
  • Ulcerogenic Potential: Quinazolin-3-yl acetamides demonstrate lower gastrointestinal toxicity than aspirin, a critical advantage for anti-inflammatory drug development .
  • Neuroactivity: Pyrrolotriazin acetamides (e.g., 20a ) activate GPR139, suggesting utility in social interaction disorders, a niche unexplored for quinoline analogues.

Biological Activity

N-(4-Hydroxyquinolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of 4-hydroxyquinoline with acetic anhydride or acetyl chloride. The structural integrity of the compound is confirmed using techniques such as NMR spectroscopy and mass spectrometry, which validate the presence of the acetamide functional group attached to the quinoline nucleus.

2. Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, studies have shown:

  • Minimum Inhibitory Concentrations (MICs) : The compound demonstrates MIC values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

2.2 Anticancer Activity

The anticancer potential of this compound has been assessed through various assays:

  • Cell Viability Assays : In vitro studies using MTT assays have shown that the compound can reduce cell viability in cancer cell lines, indicating cytotoxic effects .
  • Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells via mitochondrial pathways .

3. Case Studies and Research Findings

Several case studies provide insights into the efficacy and mechanisms of action for this compound:

StudyFindings
Xia et al. (2019)Identified significant antimicrobial activity comparable to standard drugs like ciprofloxacin .
Raghavendra et al. (2020)Reported enhanced anticancer activity when combined with other agents .
Nature Research (2024)Highlighted the compound's ability to inhibit specific cancer cell lines effectively .

4. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

  • Target Proteins : The compound shows promising docking scores against enzymes involved in cancer progression and bacterial resistance mechanisms.
  • Binding Interactions : Key interactions include hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex .

5. Conclusion and Future Directions

This compound exhibits a broad spectrum of biological activities, particularly as an antimicrobial and anticancer agent. Future research should focus on:

  • In Vivo Studies : To validate the efficacy observed in vitro.
  • Mechanistic Studies : To further elucidate the pathways involved in its biological activity.
  • Structural Modifications : To enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of N-(4-Hydroxyquinolin-3-yl)acetamide?

  • Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) are critical. HRMS confirms molecular weight and formula, while NMR identifies functional groups and substitution patterns. For example, InChI keys and exact mass data from related acetamide derivatives can validate structural assignments . Infrared (IR) spectroscopy further verifies amide and hydroxyl groups. Cross-referencing with databases like PubChem ensures accuracy .

Q. How can researchers optimize synthetic protocols to achieve high-purity this compound?

  • Answer : Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) must be systematically varied. Purity is assessed via HPLC with UV detection, as demonstrated for N-(3-hydroxyphenyl)acetamide, where a mobile phase of acetonitrile/water (6.5:43.5 v/v) effectively separates impurities . Recrystallization in polar solvents (e.g., ethanol) improves crystallinity, while melting point analysis (155–162°C for analogs) serves as a secondary purity indicator .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Consult Safety Data Sheets (SDS) for structurally similar compounds (e.g., N-(4-Methoxyphenyl)acetamide) to infer hazards . Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention. Stability studies recommend storage at -20°C for long-term preservation .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic and toxicity profiles of this compound?

  • Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations predict absorption, metabolism, and binding affinities. Parameters like logP (lipophilicity) and pKa (acidity) derived from InChI descriptors guide these models . For instance, analogs with chlorophenyl groups show enhanced metabolic stability, suggesting similar strategies for optimizing bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and validate compound purity (>95% via HPLC). Cross-reference studies on structurally related biomarkers (e.g., N-(4-Hydroxyphenyl)-propionamide) to identify assay-specific variables . Contradictions may arise from impurities or degradation products, necessitating stability studies under physiological conditions .

Q. How can researchers elucidate the metabolic pathways of this compound in vitro?

  • Answer : Use liver microsomes or hepatocyte models to identify phase I/II metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects hydroxylation or glucuronidation products. Comparative studies with acetamide biomarkers (e.g., 4-hydroxyphenylacetic acid) highlight common metabolic nodes . Isotopic labeling tracks metabolic fate in real time .

Q. What advanced techniques characterize the solid-state stability of this compound under varying environmental conditions?

  • Answer : Accelerated stability testing (40°C/75% RH) combined with X-ray diffraction (XRD) monitors crystallinity changes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal degradation. For analogs like N-(4-amino-3,5-dichlorophenyl)acetamide, melting point shifts indicate polymorphic transitions .

Methodological Notes

  • Literature Review : Patent searches for "N-(4-hydroxyphenyl)acetamide" yield ~289,000 results, but filtering by synthetic routes or biological targets refines relevance .
  • Data Validation : Cross-check spectral data with authoritative databases (e.g., NIST Chemistry WebBook) to mitigate errors .
  • Contradiction Management : Replicate conflicting studies using identical materials and protocols, and apply multivariate statistical analysis to isolate variables .

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